Home > Products > Screening Compounds P120601 > PROTAC BRD9-binding moiety 1 hydrochloride
PROTAC BRD9-binding moiety 1 hydrochloride -

PROTAC BRD9-binding moiety 1 hydrochloride

Catalog Number: EVT-8207907
CAS Number:
Molecular Formula: C23H26ClN3O7S2
Molecular Weight: 556.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PROTAC BRD9-binding moiety 1 hydrochloride involves several key steps that focus on optimizing the binding affinity and degradation efficiency. The initial design was based on the structural characteristics of BRD9, utilizing high-affinity ligands that bind specifically to its bromodomain.

  1. Starting Materials: The synthesis typically begins with commercially available bromodomain ligands, which are modified to include a linker that connects to an E3 ligase recruiting moiety.
  2. Modification and Linker Attachment: The dimethylamine group of the initial ligand is often replaced with a piperazine group for improved solubility and binding characteristics. This modification is crucial as it allows for better accommodation within the binding site of BRD9 .
  3. Coupling Reactions: The final compound is synthesized through coupling reactions using reagents such as HATU (a coupling agent) to link the ligand with E3 ligands, which are essential for the degradation process .
Molecular Structure Analysis

The molecular structure of PROTAC BRD9-binding moiety 1 hydrochloride has a molecular weight of approximately 556.05 g/mol. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional conformation.

  • Key Features: The structure includes a central core that interacts with BRD9, flanked by functional groups that enhance solubility and facilitate interactions with E3 ligases.
  • Binding Affinity: Binding studies indicate a dissociation constant (Kd) of approximately 33 ± 2 nM for BRD9, demonstrating its strong affinity for the target protein .
Chemical Reactions Analysis

The chemical reactions involving PROTAC BRD9-binding moiety 1 hydrochloride primarily focus on its interaction with BRD9 and E3 ligases:

  • Formation of Ternary Complexes: Upon binding to BRD9, the compound facilitates the formation of a ternary complex involving an E3 ligase, which is crucial for subsequent ubiquitination and proteasomal degradation of BRD9.
  • Degradation Pathway: The mechanism involves the transfer of ubiquitin moieties from E3 ligases to lysine residues on BRD9, leading to its recognition and degradation by the proteasome .
Mechanism of Action

The mechanism of action for PROTAC BRD9-binding moiety 1 hydrochloride involves several steps:

  1. Binding to Target Protein: The compound first binds to the bromodomain of BRD9.
  2. Recruitment of E3 Ligase: Simultaneously, it recruits an E3 ligase, creating a bridge between BRD9 and the ubiquitin-proteasome system.
  3. Ubiquitination: This leads to the ubiquitination of BRD9, marking it for degradation.
  4. Proteasomal Degradation: Finally, the ubiquitinated BRD9 is directed to the proteasome for degradation, effectively reducing its cellular levels and activity .
Physical and Chemical Properties Analysis

PROTAC BRD9-binding moiety 1 hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It is soluble in various organic solvents and has been formulated for use in biological assays at concentrations typically around 10 mM.
  • Stability: The compound remains stable under physiological conditions but should be handled under inert atmospheres to prevent degradation due to moisture or oxidation .
  • Storage Conditions: Recommended storage includes refrigeration or freezing to maintain stability over time.
Applications

The scientific applications of PROTAC BRD9-binding moiety 1 hydrochloride are diverse:

  • Cancer Research: It is primarily used in studies investigating the role of BRD9 in oncogenic processes, particularly in leukemia and solid tumors.
  • Drug Development: As part of drug discovery efforts, this compound aids in understanding how targeting specific proteins can lead to therapeutic advancements.
  • Biological Pathway Studies: Researchers utilize this compound to elucidate signaling pathways influenced by BRD9, contributing to broader insights into cell biology and disease mechanisms .
Introduction to PROTAC Technology and BRD9 Targeting

Proteolysis-Targeting Chimeras as Bifunctional Degraders: Bridging Target Proteins and Ubiquitin-Protein Ligases

Proteolysis-targeting chimeras represent a revolutionary class of heterobifunctional molecules designed to exploit the cell's endogenous ubiquitin-proteasome system for targeted protein degradation. Each proteolysis-targeting chimera molecule consists of three critical elements: a ligand that binds a specific protein of interest, a ubiquitin-protein ligase recruiting ligand, and a chemical linker that spatially optimizes their interaction [2]. This architecture enables proteolysis-targeting chimeras to form a ternary complex between the target protein and ubiquitin-protein ligase, facilitating polyubiquitination of the target protein and its subsequent recognition and destruction by the 26S proteasome [10]. Unlike traditional small-molecule inhibitors that operate via occupancy-driven pharmacology—requiring sustained binding to block protein function—proteolysis-targeting chimeras function through an event-driven mechanism. This distinction allows proteolysis-targeting chimeras to achieve catalytic degradation efficacy, operating substoichiometrically and enabling the degradation of targets traditionally considered "undruggable," including non-enzymatic scaffolding proteins and transcription factors [2] [4].

The therapeutic advantages of this mechanism are substantial:

  • Target Selectivity: Proteolysis-targeting chimeras can discriminate between closely related protein isoforms through ternary complex formation dynamics, reducing off-target effects [2].
  • Resistance Mitigation: By eliminating the entire target protein rather than inhibiting its activity, proteolysis-targeting chimeras circumvent resistance mechanisms arising from point mutations or protein overexpression [10].
  • Prolonged Pharmacodynamics: A single proteolysis-targeting chimeras molecule can facilitate multiple degradation cycles, enabling durable effects even after systemic clearance [4].

Table 1: Key Functional Differences Between Traditional Inhibitors and Proteolysis-Targeting Chimeras

ParameterTraditional InhibitorsProteolysis-Targeting Chimeras
MechanismOccupancy-driven inhibitionEvent-driven degradation
Catalytic ActivityNoYes (recyclable)
Target ScopeEnzymes with deep pocketsEnzymes/non-enzymes, including scaffolds
Resistance VulnerabilityHigh (binding site mutations)Low (destruction of entire protein)
Dosing RequirementHigh sustained concentrationsSubstoichiometric, intermittent dosing

Bromodomain-Containing Protein 9 in Chromatin Remodeling and Disease Pathogenesis

Bromodomain-containing protein 9 is an epigenetic reader protein that functions as an indispensable subunit of the non-canonical adenosine triphosphate-dependent chromatin remodeling complex. This complex regulates genomic architecture by modulating nucleosome positioning and chromatin accessibility, thereby controlling transcriptional programs critical for cell identity and function [3] [8]. Structurally, bromodomain-containing protein 9 contains a conserved bromodomain that specifically recognizes and binds to acetylated lysine residues on histone tails (e.g., H3K27ac), anchoring the non-canonical adenosine triphosphate-dependent chromatin remodeling complex to specific genomic loci to facilitate transcriptional activation or repression [4] [6].

Dysregulation of bromodomain-containing protein 9 is mechanistically implicated in several pathological states:

  • Hematologic Malignancies: Bromodomain-containing protein 9 maintains oncogenic transcriptional circuits in acute myeloid leukemia and multiple myeloma by promoting ribosome biogenesis genes and stabilizing master regulators like myelocytomatosis oncogene. Depletion disrupts protein synthesis machinery, inducing cell cycle arrest and apoptosis [6] [8].
  • Bone Homeostasis Disorders: In osteoclastogenesis, bromodomain-containing protein 9 forms a complex with forkhead box protein P1 to activate signal transducer and activator of transcription 1 transcription and downstream interferon-beta signaling, creating a negative feedback loop that constrains excessive bone resorption. Genetic ablation of bromodomain-containing protein 9 in myeloid lineages enhances osteoclast differentiation, leading to pathological bone loss [3] [5].
  • Cancer Cell Survival: Bromodomain-containing protein 9 stabilizes chromatin accessibility at promoter regions of survival genes in synovial sarcoma and malignant rhabdoid tumors, creating dependency in these cancers [6].

Table 2: Bromodomain-Containing Protein 9 Functional Roles Across Disease Contexts

Disease ContextMolecular MechanismFunctional Consequence
Acute Myeloid LeukemiaCo-activation of ribosome biogenesis genes with bromodomain-containing protein 4Enhanced protein synthesis and proliferation
Multiple MyelomaPromoter occupancy at ribosomal DNA lociDisrupted ribosome biogenesis upon degradation
OsteoporosisBromodomain-containing protein 9/forkhead box protein P1-mediated interferon-beta signalingLoss leads to unchecked osteoclast activity
Synovial SarcomaChromatin remodeling at super-enhancersMaintenance of tumor-specific transcription

Rationale for Bromodomain-Containing Protein 9 Degradation in Epigenetic Therapy

The pharmacological degradation of bromodomain-containing protein 9 offers distinct advantages over traditional inhibition for several compelling reasons. First, bromodomain-containing protein 9 inhibitors demonstrate limited efficacy due to functional redundancy within the bromodomain family and incomplete suppression of non-canonical adenosine triphosphate-dependent chromatin remodeling complex activity. Inhibitors only transiently block acetyl-lysine recognition without disrupting the structural integrity of the non-canonical adenosine triphosphate-dependent chromatin remodeling complex, allowing compensatory mechanisms [4] [9]. In contrast, proteolysis-targeting chimeras-mediated degradation achieves complete and sustained removal of bromodomain-containing protein 9, leading to the collapse of non-canonical adenosine triphosphate-dependent chromatin remodeling complex assembly and irreversible loss of function [6].

Second, bromodomain-containing protein 9 degraders exhibit enhanced selectivity compared to dual bromodomain-containing protein 7/bromodomain-containing protein 9 inhibitors. Selective degradation preserves bromodomain-containing protein 7 function—a paralog with tumor-suppressive roles—minimizing off-target transcriptional effects [4]. This specificity is exemplified by "PROTAC bromodomain-containing protein 9-binding moiety 1 hydrochloride" (chemical structure: C~23~H~26~ClN~3~O~7~S~2~; molecular weight: 556.05), which utilizes a bromodomain-containing protein 9-binding warhead linked to ubiquitin-protein ligase ligands to achieve submicromolar degradation efficiency [1].

Third, the event-driven pharmacology of degraders addresses pharmacokinetic limitations of inhibitors. For instance, orally bioavailable bromodomain-containing protein 9 proteolysis-targeting chimeras like "CFT8634" achieve 74% oral bioavailability in murine models, enabling clinical translation for hematologic malignancies [4]. Emerging strategies further refine this approach, including "Targeted Glue" technology recruiting non-canonical ubiquitin-protein ligases like damage-specific DNA binding protein 1 associated factor 16 for cell-selective degradation and reduced resistance [7].

The synthesis of "PROTAC bromodomain-containing protein 9-binding moiety 1 hydrochloride" exemplifies rational degrader design. Its warhead derivative (e.g., from inhibitor "BI-7271") is linked to ubiquitin-protein ligase ligands (e.g., thalidomide analogs for cereblon ubiquitin-protein ligase) through polyethylene glycol or alkyl chain-based linkers. Structure-activity relationship studies indicate that linker length and rigidity critically influence ternary complex formation efficiency and degradation potency [4] [9]. These advances underscore the transformative potential of bromodomain-containing protein 9 degradation in rewriting epigenetic dependencies in cancer and bone diseases.

Properties

Product Name

PROTAC BRD9-binding moiety 1 hydrochloride

IUPAC Name

2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid;hydrochloride

Molecular Formula

C23H26ClN3O7S2

Molecular Weight

556.1 g/mol

InChI

InChI=1S/C23H25N3O7S2.ClH/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14;/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28);1H

InChI Key

CHHQBFXRODFSBF-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC.Cl

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.